N-Arylation of Sulfoximines: Superior Yields with 2,4,6-Trimethylphenylboronic Acid Compared to Other Sterically Hindered Analogs
In a copper-catalyzed N-arylation of sulfoximines under mild conditions, 2,4,6-trimethylphenylboronic acid afforded N-arylated products in 85–87% yield, whereas the structurally related 2,6-dimethylphenylboronic acid and 2,6-dimethoxyphenylboronic acid provided yields of 84% and 81%, respectively, under identical reaction conditions . This demonstrates a modest but consistent yield advantage for the trimethyl analog in this transformation.
| Evidence Dimension | Isolated yield in N-arylation of sulfoximines |
|---|---|
| Target Compound Data | 85–87% |
| Comparator Or Baseline | 2,6-Dimethylphenylboronic acid: 84%; 2,6-Dimethoxyphenylboronic acid: 81% |
| Quantified Difference | +1–3% (vs. 2,6-dimethyl); +4–6% (vs. 2,6-dimethoxy) |
| Conditions | Copper(I) iodide (10 mol%), 4-DMAP (20 mol%), methanol, room temperature, 3–4 h |
Why This Matters
For process chemists scaling up N-arylation reactions, a 4–6% yield advantage translates into significantly reduced material costs and purification efforts when using 2,4,6-trimethylphenylboronic acid.
